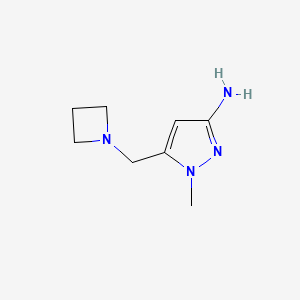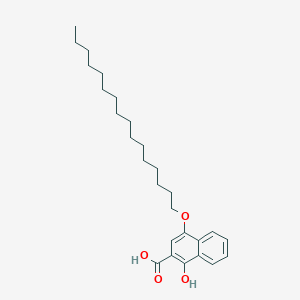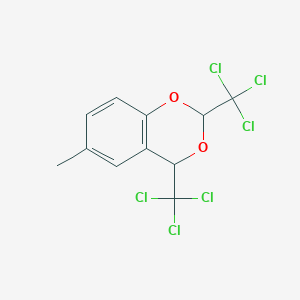![molecular formula C11H12ClN3O B8529871 (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B8529871.png)
(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol
Übersicht
Beschreibung
(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is a chemical compound with a unique structure that includes a chloro-substituted imidazo[1,5-a]pyrazine ring attached to a cyclobutyl group, which is further connected to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazo[1,5-a]pyrazine core, which is then chlorinated The chlorinated intermediate is subsequently reacted with a cyclobutyl-containing reagent under specific conditions to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of [3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-formaldehyde or [3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-carboxylic acid.
Reduction: Formation of [3-(8-Hydro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets. The chloro-substituted imidazo[1,5-a]pyrazine ring can interact with enzymes or receptors, modulating their activity. The cyclobutyl group provides structural rigidity, enhancing the compound’s binding affinity and specificity. The methanol moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(8-Bromo-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol
- [3-(8-Fluoro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol
- [3-(8-Methyl-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol
Uniqueness
Compared to its analogs, (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in various chemical reactions, providing opportunities for further functionalization. Additionally, the chloro group can enhance the compound’s binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Eigenschaften
Molekularformel |
C11H12ClN3O |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
[3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H12ClN3O/c12-10-9-5-14-11(15(9)2-1-13-10)8-3-7(4-8)6-16/h1-2,5,7-8,16H,3-4,6H2 |
InChI-Schlüssel |
GZEIXMYPSADADP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1C2=NC=C3N2C=CN=C3Cl)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis[(4-methylcyclohex-3-en-1-yl)methyl] butanedioate](/img/structure/B8529806.png)





![3-Benzoyl-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridin-5(1H)-one](/img/structure/B8529847.png)



